molecular formula C21H16N2O2 B11363300 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B11363300
M. Wt: 328.4 g/mol
InChI Key: CWJDTQOHSHFLCA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) and a solvent like 1,4-dioxane . The reaction is carried out under reflux conditions to achieve the desired product with moderate to high yields.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H16N2O2/c1-14-7-2-3-10-17(14)20(24)22-16-9-6-8-15(13-16)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24)

InChI Key

CWJDTQOHSHFLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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